4-Chloro-3-fluorophenyl chloroformate
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Overview
Description
4-Chloro-3-fluorophenyl chloroformate is an organic compound with the molecular formula C7H3Cl2FO2. It is a derivative of phenyl chloroformate, where the phenyl ring is substituted with chlorine and fluorine atoms. This compound is known for its reactivity and is widely used in organic synthesis, particularly in the formation of carbonates and carbamates .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-fluorophenyl chloroformate typically involves the reaction of 4-chloro-3-fluorophenol with phosgene (COCl2). The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-Chloro-3-fluorophenol+Phosgene→4-Chloro-3-fluorophenyl chloroformate+HCl
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale operations. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-fluorophenyl chloroformate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form carbamates, carbonates, and thiocarbonates, respectively.
Hydrolysis: Reacts with water to form 4-chloro-3-fluorophenol and carbon dioxide.
Common Reagents and Conditions:
Amines: Reaction with amines in the presence of a base forms carbamates.
Alcohols: Reaction with alcohols in the presence of a base forms carbonates.
Thiols: Reaction with thiols forms thiocarbonates.
Major Products Formed:
Carbamates: Formed from the reaction with amines.
Carbonates: Formed from the reaction with alcohols.
Thiocarbonates: Formed from the reaction with thiols.
Scientific Research Applications
4-Chloro-3-fluorophenyl chloroformate is utilized in various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-3-fluorophenyl chloroformate involves nucleophilic substitution reactions. The chlorine atom in the chloroformate group is displaced by nucleophiles such as amines, alcohols, or thiols. This reaction proceeds via an SN2 mechanism, where the nucleophile attacks the carbonyl carbon, leading to the formation of the corresponding carbamate, carbonate, or thiocarbonate .
Comparison with Similar Compounds
- 4-Fluorophenyl chloroformate
- 4-Nitrophenyl chloroformate
- 4-Methoxyphenyl chloroformate
Comparison: 4-Chloro-3-fluorophenyl chloroformate is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring. This dual substitution enhances its reactivity compared to compounds with only one substituent. For example, 4-fluorophenyl chloroformate, while similar, lacks the additional reactivity conferred by the chlorine atom .
Properties
Molecular Formula |
C7H3Cl2FO2 |
---|---|
Molecular Weight |
209.00 g/mol |
IUPAC Name |
(4-chloro-3-fluorophenyl) carbonochloridate |
InChI |
InChI=1S/C7H3Cl2FO2/c8-5-2-1-4(3-6(5)10)12-7(9)11/h1-3H |
InChI Key |
VKHOCNZZIIBARS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(=O)Cl)F)Cl |
Origin of Product |
United States |
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